molecular formula C23H32N4O4S B2415766 N-(3,4-dimethoxyphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 941920-78-1

N-(3,4-dimethoxyphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No.: B2415766
CAS No.: 941920-78-1
M. Wt: 460.59
InChI Key: GCBKIHSXMZHSLG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the quinazolinone ring, the introduction of the dimethoxyphenyl and dimethylamino propyl groups, and the formation of the amide and thio linkages. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinazolinone ring and the various substituents would likely result in a complex three-dimensional structure. The electron-donating methoxy and dimethylamino groups could potentially influence the compound’s electronic structure and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the amide group could participate in hydrolysis or condensation reactions, while the thio group could be involved in redox reactions. The compound could also undergo reactions at the quinazolinone ring or the dimethoxyphenyl and dimethylamino propyl substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. The presence of polar functional groups like the amide and thio groups could enhance the compound’s solubility in polar solvents, while the aromatic quinazolinone ring could contribute to its stability .

Scientific Research Applications

Antitumor Activity

Research involving quinazolinone derivatives, including compounds with functionalities similar to the specified compound, has demonstrated promising antitumor activities. For instance, a study by Al-Suwaidan et al. (2016) explored the synthesis and antitumor activity of novel 3-benzyl-4(3H)quinazolinone analogues. These compounds exhibited broad-spectrum antitumor activity, with some showing 1.5-3.0-fold more potency compared to the positive control 5-FU. Molecular docking studies suggested that these compounds might inhibit the growth of cancer cell lines through the inhibition of key kinases such as EGFR-TK and B-RAF kinase, similar to known cancer treatments like erlotinib and PLX4032 (Al-Suwaidan et al., 2016).

Molecular Docking and Spectroscopy Studies

El-Azab et al. (2016) conducted a detailed study on a structurally similar compound, focusing on vibrational spectroscopy and molecular docking. The research found that the compound could form stable complexes with targets such as the BRCA2 complex, suggesting potential inhibitory activity against cancer-related proteins. This investigation also included a thorough examination of molecular electrostatic potential and nonlinear optical properties, providing insights into the compound's interaction mechanisms at the molecular level (El-Azab et al., 2016).

Mechanism of Action

The mechanism of action of the compound would depend on its structure and reactivity, as well as the specific context in which it is used. For example, if the compound is used as a drug, its mechanism of action could involve interactions with specific biological targets .

Safety and Hazards

The safety and hazards associated with the compound would depend on its physical and chemical properties, as well as how it is handled and used. Proper safety measures should always be taken when working with chemicals .

Future Directions

Future research on the compound could involve further studies of its synthesis, properties, and potential applications. This could include exploring new synthetic routes, investigating its reactivity under different conditions, and testing its efficacy in various applications .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O4S/c1-26(2)12-7-13-27-18-9-6-5-8-17(18)22(25-23(27)29)32-15-21(28)24-16-10-11-19(30-3)20(14-16)31-4/h10-11,14H,5-9,12-13,15H2,1-4H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBKIHSXMZHSLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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